CH1055 triethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

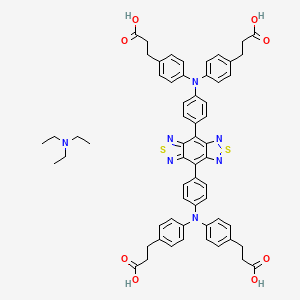

Molekularformel |

C60H59N7O8S2 |

|---|---|

Molekulargewicht |

1070.3 g/mol |

IUPAC-Name |

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C54H44N6O8S2.C6H15N/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68;1-4-7(5-2)6-3/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68);4-6H2,1-3H3 |

InChI-Schlüssel |

IWEJECATCFEFSE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC.C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CH1055 triethylamine physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Triethylamine (B128534)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of triethylamine (TEA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes where triethylamine is a key reagent.

Core Physical and Chemical Properties

Triethylamine, with the chemical formula N(CH₂CH₃)₃, is a colorless, volatile liquid characterized by a strong fishy or ammonia-like odor.[1][2][3] It is a tertiary amine widely employed in organic synthesis as a base.[3]

Physical Properties of Triethylamine

The key physical properties of triethylamine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Strong, fishy, ammonia-like[1][2] |

| Melting Point | -114.7 °C (-174.5 °F)[2][4] |

| Boiling Point | 89.5 °C (193.1 °F)[1] |

| Density | 0.726 g/cm³[4] |

| Vapor Pressure | 53.5 mmHg at 20 °C[5] |

| Vapor Density | 3.48 (Air = 1)[5] |

| Solubility in Water | 112.4 g/L at 20 °C[3] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and chloroform[3][6] |

Chemical and Safety Properties of Triethylamine

Triethylamine's chemical properties are primarily defined by its basicity and nucleophilicity. Its safety profile is also a critical consideration for laboratory use.

| Property | Value |

| CAS Number | 121-44-8 |

| pKa of Conjugate Acid | 10.75[3][4] |

| Flash Point | -6.7 °C (20 °F)[2][5] |

| Autoignition Temperature | 450 °C (842 °F)[5] |

| Explosion Limits | 1.2% - 8.0%[1] |

| Primary Hazards | Highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation.[7][8][9] |

Role in Pharmaceutical and Chemical Synthesis

While not involved in biological signaling pathways itself, triethylamine is a crucial reagent in the synthesis of a vast array of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4][6][10] Its primary role is as a non-nucleophilic base to neutralize acidic byproducts generated during reactions, thereby driving the reactions to completion.[4] It is commonly used in esterifications, amidations, and dehydrohalogenation reactions.[3][6]

A quintessential application of triethylamine in drug development is in the formation of amide bonds, which are fundamental linkages in many drug molecules. The following diagram illustrates a general workflow for an amide coupling reaction where triethylamine serves as the base.

Caption: General workflow for amide coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are protocols for key experiments involving triethylamine.

Protocol 1: Amide Coupling using EDC and Triethylamine

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and triethylamine as the base.[11]

Materials:

-

Carboxylic acid

-

Amine

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.

-

Add triethylamine (2.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[11]

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[12][13] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, with triethylamine used as a base in the final elimination step.[13][14][15]

The workflow for a Swern oxidation is depicted in the following diagram:

Caption: Workflow for a typical Swern oxidation.

Materials:

-

Primary or secondary alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Standard flame-dried laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 equivalents) via syringe.

-

Slowly add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.[15]

-

Dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 45-60 minutes at this temperature.[15]

-

Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture dropwise over 20-30 minutes, again ensuring the temperature remains below -65 °C.[15]

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[15][16]

Conclusion

Triethylamine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-characterized physical and chemical properties, combined with its utility as a base in a multitude of reactions, make it a cornerstone of synthetic chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry.

References

- 1. Triethylamine | 121-44-8 [chemicalbook.com]

- 2. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. bdmaee.net [bdmaee.net]

- 5. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. alphachem.biz [alphachem.biz]

- 7. redox.com [redox.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

A Technical Guide to the Molecular Weight of Triethylamine and the Identification of "CH1055"

This document provides a detailed analysis of the molecular weight of triethylamine (B128534). It also clarifies the identifier "CH1055," which refers to a distinct near-infrared (NIR-II) fluorescent dye, not a variant of triethylamine. This guide is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Executive Summary

A frequent query regarding "CH1055 triethylamine" indicates a conflation of two separate chemical entities. Triethylamine is a common organic base with a well-established molecular weight. In contrast, CH1055 is a complex fluorescent dye used in advanced in vivo imaging. This guide delineates the properties of both compounds, providing clear data and experimental context.

Data Presentation: Physicochemical Properties

Quantitative data for both standard triethylamine and the CH1055 dye are summarized below for clarity and comparison.

Table 1: Properties of Triethylamine (TEA)

| Property | Value | Source |

| Molecular Formula | C6H15N | [1][2][3] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.726 g/mL at 25°C | [5] |

| Boiling Point | 88.8 - 90 °C | [3][5] |

| CAS Number | 121-44-8 | [1][4] |

Table 2: Properties of CH1055 Dye

| Property | Value | Source |

| Description | Near-Infrared II (NIR-II) Fluorescent Dye | [6][7] |

| Molecular Formula | C60H59N7O8S2 or C54H44N6O8S2 | [8][9] |

| Molecular Weight | ~970 - 1070.28 g/mol | [7][8][9] |

| Excitation Wavelength | 808 nm | [7] |

| Emission Wavelength | 1055 nm | [7] |

| Application | In vivo fluorescent imaging probe | [6][7] |

Note: Variations in the reported molecular formula and weight for CH1055 exist across different suppliers.

Addressing "this compound"

The identifier "CH1055" does not modify triethylamine. Instead, it refers to a specific near-infrared fluorescent dye. MedChemExpress markets a product named "this compound," which is the CH1055 dye itself, likely formulated or synthesized using triethylamine as a reagent or salt form.[6][7] CH1055 is a complex molecule with a molecular weight of approximately 970 g/mol , significantly different from triethylamine's 101.19 g/mol .[1][9]

Experimental Protocols: Molecular Weight Determination

The molecular weight of a compound like triethylamine is typically confirmed using mass spectrometry.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the triethylamine sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates triethylamine from any impurities based on boiling point and chemical interactions.

-

Ionization: As triethylamine elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization - EI). Here, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the intact molecule's mass. For triethylamine (C6H15N), this peak will be observed at an m/z of 101.12, confirming its molecular weight.

Visualization of Workflow

The logical workflow for identifying and characterizing a chemical compound is presented below.

Caption: Workflow for Chemical Identification and Verification.

References

- 1. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethylamine (CAS No: 121-44-8) - High-Grade Quality at Affordable Prices [nacchemical.com]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. thomassci.com [thomassci.com]

- 6. biocompare.com [biocompare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|BLD Pharm [bldpharm.com]

- 9. apexbt.com [apexbt.com]

Technical Guide: CH1055 Triethylamine for Near-Infrared II Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photophysical Properties

The spectral characteristics of CH1055 triethylamine (B128534) are central to its utility as a NIR-II fluorescent probe. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 808 nm | |

| Emission Maximum (λem) | 1055 nm | [4] |

| Quantum Yield (Φ) of CH1055-PEG | ~0.03% (in DMSO, relative to IR26) | [2] |

| Molecular Weight | ~970 Da | [4] |

Experimental Protocols

Synthesis of the CH1055 Core Structure

The synthesis of the CH1055 core involves a multi-step process starting from 4,4'-(phenylazanediyl)dibenzaldehyde. The key transformations include a cross-Suzuki coupling reaction, iron-mediated reduction of nitro groups, and a subsequent ring closure to form the benzothiadiazole moiety. While a detailed, step-by-step protocol for the entire synthesis is not publicly available in a single source, the following sections outline the general procedures for each critical reaction type.

3.1.1. Suzuki-Miyaura Cross-Coupling

This reaction is employed to form carbon-carbon bonds. A general protocol for a Suzuki-Miyaura coupling involving an aryl halide and an arylboronic acid is as follows:

-

Reagents: Aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

3.1.2. Iron Reduction of Aromatic Nitro Groups

This step is crucial for converting nitro functionalities to amines, which are precursors for the benzothiadiazole ring. A general protocol is as follows:

-

Reagents: Aromatic nitro compound, iron powder (excess), and a solvent (e.g., ethanol/water, acetic acid, or 1,3-dioxolane/water). Ammonium (B1175870) chloride may be added to activate the iron.

-

Procedure:

-

Dissolve or suspend the aromatic nitro compound in the chosen solvent system in a round-bottom flask.

-

Add iron powder and, if applicable, ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron salts.

-

Concentrate the filtrate to remove the organic solvent.

-

Perform an aqueous workup, typically by adding a base (e.g., sodium carbonate) to precipitate any remaining iron salts and then extracting the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the aromatic amine.

-

3.1.3. N-Thionylaniline Induced Ring Closure

This final step forms the electron-accepting benzothiadiazole core of CH1055. This reaction typically involves the condensation of an ortho-phenylenediamine with N-thionylaniline (PhNSO) or a related reagent.

-

Reagents: Ortho-phenylenediamine derivative, N-thionylaniline or thionyl chloride, and a solvent (e.g., toluene, xylene).

-

Procedure:

-

Dissolve the ortho-phenylenediamine derivative in an anhydrous, high-boiling point solvent under an inert atmosphere.

-

Add N-thionylaniline or thionyl chloride dropwise to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Conjugation of CH1055 to Anti-EGFR Affibody

For targeted imaging, CH1055 can be conjugated to a targeting ligand, such as an anti-EGFR affibody. This is typically achieved by activating the carboxylic acid groups on a modified CH1055 molecule to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the affibody.

-

Materials: CH1055 with carboxylic acid functionalities, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N-hydroxysuccinimide (NHS), anti-EGFR affibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), and a purification column (e.g., size-exclusion chromatography).

-

Protocol:

-

Activation of CH1055: Dissolve the carboxylated CH1055 derivative in an anhydrous organic solvent (e.g., dimethylformamide, DMF). Add EDC and NHS in a slight molar excess and stir at room temperature for several hours to form the CH1055-NHS ester.

-

Conjugation Reaction: Add the activated CH1055-NHS ester solution to the anti-EGFR affibody solution in PBS. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL), which is the average number of dye molecules per affibody.

-

In Vivo Targeted Tumor Imaging Workflow

The CH1055-anti-EGFR affibody conjugate can be used for non-invasive imaging of tumors that overexpress the epidermal growth factor receptor (EGFR).

-

Animal Model: Immunocompromised mice bearing xenograft tumors from an EGFR-expressing cancer cell line.

-

Imaging Probe: CH1055-anti-EGFR affibody conjugate, sterile-filtered.

-

Procedure:

-

Administer the CH1055-anti-EGFR affibody conjugate (e.g., 60 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

-

At desired time points post-injection (e.g., 1, 6, and 24 hours), anesthetize the mice.

-

Perform NIR-II fluorescence imaging using an imaging system equipped with an appropriate excitation source (e.g., 808 nm laser) and an InGaAs camera sensitive to the NIR-II region.

-

For blocking experiments to confirm targeting specificity, co-inject a large excess of unlabeled anti-EGFR affibody with the CH1055 conjugate.

-

Analyze the images to determine the tumor-to-normal tissue signal ratio.

-

Visualizations

Caption: Simplified workflow for the synthesis of the CH1055 core structure.

Caption: Workflow for the conjugation of CH1055 to an anti-EGFR affibody.

Caption: Experimental workflow for in vivo targeted tumor imaging using CH1055-affibody.

References

An In-depth Technical Guide to the Solubility of Triethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylamine (B128534) (TEA) in various organic solvents. Triethylamine, a common organic base, is utilized extensively in organic synthesis, particularly in drug discovery and development, as a catalyst and acid scavenger. A thorough understanding of its solubility is critical for reaction optimization, product purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Triethylamine

The solubility of triethylamine in a range of common organic solvents is summarized in the tables below. Data is presented at standard temperature and pressure where available. It is important to note that while extensive quantitative data is not always available in the literature, the provided information serves as a valuable resource for experimental design.

Table 1: Solubility of Triethylamine in Common Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of Solvent) | Notes |

| Acetone | C₃H₆O | 25 | Miscible | Soluble in all proportions.[1][2] |

| Benzene | C₆H₆ | 25 | Very Soluble | Quantitative data not specified.[3] |

| Carbon Tetrachloride | CCl₄ | 25 | Soluble | Quantitative data not specified.[2][3] |

| Chloroform | CHCl₃ | 25 | Very Soluble | Quantitative data not specified.[2][3] |

| Diethyl Ether | (C₂H₅)₂O | 25 | Miscible | Soluble in all proportions.[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 20.3 | 8.3 | - |

| Ethanol | C₂H₅OH | 25 | Miscible | Soluble in all proportions.[1][2] |

| Ethyl Acetate | C₄H₈O₂ | 25 | Soluble | Quantitative data not specified. |

| n-Hexane | C₆H₁₄ | 25 | Sparingly Soluble | As an alkane solvent, it is expected to have lower solubility for a polar amine.[1] |

| Methanol | CH₃OH | 25 | Soluble | Quantitative data not specified.[4] |

| Toluene | C₇H₈ | 25 | Soluble | Quantitative data not specified. |

| Water | H₂O | 20 | 5.5 g/100mL | [2] |

| Water | H₂O | 25 | 6.86 g/100mL | [2] |

Note on "Miscible," "Very Soluble," and "Soluble":

-

Miscible: The liquids form a homogeneous solution in all proportions.

-

Very Soluble: A large amount of the solute dissolves in the solvent.

-

Soluble: A significant amount of the solute dissolves in the solvent.

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for determining the solubility of a liquid analyte, such as triethylamine, in an organic solvent. The shake-flask method followed by gas chromatography (GC) analysis is a robust and widely used technique.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating a surplus of the solute with the solvent for an extended period to ensure saturation.

Materials and Equipment:

-

High-purity triethylamine (≥99.5%)

-

High-purity organic solvent of interest (≥99.5%)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Gas-tight syringes

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: To a series of glass vials, add a known volume of the organic solvent.

-

Addition of Solute: Add an excess amount of triethylamine to each vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[5][6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the two liquid phases (if immiscible) or for any undissolved solute to settle. If a stable emulsion forms, centrifugation can be employed to facilitate phase separation.

-

Sample Extraction: Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a gas-tight syringe. To avoid contamination from the excess triethylamine phase, it is critical to draw the sample from the middle of the solvent layer.

-

Filtration: To remove any remaining microdroplets of undissolved triethylamine, filter the collected aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

-

Analysis: Determine the concentration of triethylamine in the filtered aliquot using a validated analytical method, such as gas chromatography (GC).

Quantification by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds like triethylamine in a solvent.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for amine analysis.

-

Carrier Gas: High-purity helium or nitrogen.

-

Injector and Detector Temperatures: Typically set to 250 °C.

-

Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 180-200 °C. The exact program should be optimized for the specific solvent and column used.

-

Injection Volume: 1 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of triethylamine in the organic solvent of interest at known concentrations. These standards should bracket the expected solubility range.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak area for triethylamine. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered aliquot of the saturated solution obtained from the shake-flask experiment into the GC.

-

Quantification: Determine the concentration of triethylamine in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of triethylamine solubility in an organic solvent.

References

- 1. Triethylamine - Wikipedia [en.wikipedia.org]

- 2. Triethylamine - Sciencemadness Wiki [sciencemadness.org]

- 3. scent.vn [scent.vn]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Triethylamine (CH1055)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for triethylamine (B128534) (TEA) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of experimental work.

Introduction to Triethylamine

Triethylamine (TEA), with the chemical formula (C₂H₅)₃N, is a common organic base used extensively in organic synthesis. It functions primarily as a base, catalyst, and solvent in a variety of chemical reactions, including the formation of esters and amides from acyl chlorides. Its volatility and strong, pungent, fish-like odor necessitate careful handling in a controlled laboratory environment.

Hazard Identification and GHS Classification

Triethylamine is a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor. Health hazards include severe skin burns and eye damage, toxicity if swallowed, and harm if inhaled. It can also cause irritation to the respiratory tract.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

Quantitative safety data for triethylamine is summarized below for easy reference and risk assessment.

Table 1: Physical and Chemical Properties of Triethylamine

| Property | Value |

| CAS Number | 121-44-8 |

| Molecular Formula | (C₂H₅)₃N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong, fishy, ammonia-like |

| Boiling Point | 89.5 °C (193.1 °F) |

| Melting Point | -114.7 °C (-174.5 °F) |

| Flash Point | -11 °C (12 °F) (Closed Cup) |

| Vapor Density | 3.5 (Air = 1) |

| Specific Gravity | 0.726 g/cm³ at 20°C |

Source: PubChem, NIOSH Pocket Guide to Chemical Hazards

Table 2: Occupational Exposure Limits

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 25 ppm (100 mg/m³) | - |

| NIOSH (REL) | 1 ppm (4 mg/m³) | 2 ppm (8 mg/m³) |

| ACGIH (TLV) | 1 ppm | 2 ppm |

Source: NIOSH Pocket Guide to Chemical Hazards

Table 3: Toxicological Data

| Route of Exposure | LD50/LC50 Value | Species |

| Oral LD50 | 460 mg/kg | Rat |

| Inhalation LC50 | 1250 ppm (4 hours) | Rat |

| Dermal LD50 | 415 mg/kg | Rabbit |

Source: PubChem

Safe Handling and Experimental Protocols

Proper handling procedures are paramount to minimize the risks associated with triethylamine. The "Hierarchy of Controls" should be applied to dictate the safest feasible practices.

Caption: Hierarchy of controls for managing triethylamine exposure.

4.1. Engineering Controls

-

Fume Hood: Always handle triethylamine inside a certified chemical fume hood to control its toxic and flammable vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Closed Systems: For larger quantities or continuous processes, use a closed system to prevent the release of vapor.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves offer limited protection and should be changed immediately upon contamination.

-

Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For significant splash potential, a chemical-resistant apron is recommended.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

4.3. General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Clear the work area of any incompatible materials, especially strong oxidizing agents and acids.

-

Dispensing: Use a syringe, cannula, or a dispensing pump to transfer triethylamine to minimize vapor release. Avoid pouring from an open container.

-

During Reaction: Keep the reaction vessel closed or under a reflux condenser to contain vapors.

-

Post-Handling: Tightly seal the triethylamine container immediately after use. Clean any contaminated surfaces within the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Store triethylamine in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly sealed in an upright position.

-

Store in a flammable liquids cabinet.

-

Segregate from incompatible materials such as acids, oxidizing agents, and halogenated compounds.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

Technical Guide: Synthesis and Preparation of CH1055 Triethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 triethylamine (B128534) is a near-infrared II (NIR-II) fluorescent dye with significant potential for in vivo imaging applications. Its favorable properties, including a molecular weight of approximately 970 Da, an excitation wavelength of 808 nm, and an emission wavelength of 1055 nm, position it as a valuable tool for high-resolution, deep-tissue imaging.[1] Notably, its small size allows for rapid renal excretion, minimizing potential toxicity associated with long-term accumulation in the body.[1] This technical guide provides a comprehensive overview of the synthesis and preparation of CH1055, consolidating available data and methodologies to support researchers in the fields of chemistry, biology, and medicine.

Synthesis of CH1055: A Step-by-Step Approach

The synthesis of CH1055 is a multi-step process that begins with the preparation of key intermediates. The overall synthetic workflow is depicted below.

References

CH1055 Triethylamine: A Technical Guide to a Near-Infrared II Fluorescent Dye for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 triethylamine (B128534) is a small-molecule, organic fluorescent dye that operates within the second near-infrared (NIR-II) window, exhibiting an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its development has been a significant advancement in the field of in vivo imaging due to its favorable pharmacokinetic properties, most notably its rapid renal excretion. With a molecular weight of about 970 Da, it is well below the renal excretion threshold, allowing for approximately 90% of the dye to be cleared from the body through the kidneys within 24 hours.[1][2] This rapid clearance minimizes the risk of toxicity associated with the long-term accumulation of contrast agents in the body. CH1055 has demonstrated superiority over the clinically approved NIR-I dye, indocyanine green (ICG), in resolving fine biological structures such as lymphatic vasculature and in sentinel lymphatic mapping.[2] Furthermore, its utility extends to targeted molecular imaging of tumors, offering a high tumor-to-background signal ratio that is crucial for precise image-guided surgery.[2]

Physicochemical and Photophysical Properties

The core of CH1055 is a donor-acceptor-donor (D-A-D) type fluorescent compound.[3] This structure is responsible for its advantageous photophysical properties in the NIR-II region. Four carboxylic acid groups are incorporated into the molecule, which not only impart a degree of aqueous solubility but also provide facile conjugation points for targeting ligands.[3]

| Property | Value | Reference |

| Molecular Weight | ~970 Da | [1][2] |

| Excitation Wavelength (λex) | ~808 nm | [1] |

| Emission Wavelength (λem) | ~1055 nm | [1] |

| Clearance | ~90% renal excretion within 24 hours | [2] |

Synthesis of CH1055

The synthesis of CH1055 is achieved with a high yield starting from 4,4′-(phenylazanediyl)dibenzaldehyde. The key steps in assembling the core structure of the dye involve a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure.[3]

Diagram of the Synthesis Overview

Caption: A simplified workflow of the key chemical reactions involved in the synthesis of the CH1055 dye.

Experimental Protocols

Conjugation of CH1055 to Targeting Ligands

The carboxylic acid groups on the CH1055 molecule allow for its conjugation to various targeting ligands, such as antibodies or affibodies, through standard bioconjugation techniques. For example, CH1055 can be conjugated to an anti-EGFR Affibody for targeted imaging of tumors that overexpress the epidermal growth factor receptor.[2]

Diagram of CH1055-Affibody Conjugation

Caption: The general workflow for the conjugation of CH1055 to an anti-EGFR Affibody.

In Vivo Tumor Imaging Protocol

The following is a general protocol for in vivo tumor imaging using a CH1055-ligand conjugate in a mouse model.

-

Animal Model: Nude mice bearing xenograft tumors (e.g., squamous cell carcinoma SAS or glioblastoma U87MG) are commonly used.[1][4]

-

Probe Administration: The CH1055-conjugate is administered via intravenous injection. For example, a 60 μg dose of CH1055-affibody has been used for imaging SAS tumors.[4]

-

Anesthesia: Mice are anesthetized prior to and during imaging to prevent movement artifacts. Inhalation anesthesia (e.g., isoflurane) is a common choice.

-

Imaging System: A specialized NIR-II imaging system equipped with an 808 nm laser for excitation and appropriate long-pass filters (e.g., >1000 nm or >1100 nm) to collect the emission signal is required.

-

Image Acquisition: Images are acquired at various time points post-injection (e.g., 1 hour, 6 hours, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[4] Exposure times may vary depending on the imaging system and the brightness of the fluorescence signal.

Applications in Cancer Research and Drug Development

Targeted Tumor Imaging

When conjugated to a targeting moiety like an anti-EGFR Affibody, CH1055 enables the specific visualization of tumors that overexpress the target receptor. This has been demonstrated in squamous cell carcinoma (SAS) cell lines, which show strong selective staining, in contrast to U87MG cells that have low EGFR expression.[4]

Tumor-to-Normal Tissue Ratios

The high tumor-to-normal tissue (T/NT) ratio achieved with CH1055 conjugates is a key advantage for clear tumor delineation.

| Time Post-Injection | T/NT Ratio (Targeted) | T/NT Ratio (Blocked) |

| 1 hour | ~3.5 | ~1.5 |

| 6 hours | ~5.5 | ~2.0 |

Data is for CH1055-affibody in SAS tumor-bearing mice (n=3, p < 0.05). The "blocked" group received a co-injection of free affibody to demonstrate targeting specificity.[4]

Image-Guided Surgery

The superior T/NT ratio provided by CH1055 allows for precise, real-time image-guided surgery to remove tumors. This has been successfully demonstrated in preclinical models, where NIR-II fluorescence imaging guided the complete excision of tumors.[2]

Signaling Pathway and Targeting Mechanism

Caption: The CH1055-anti-EGFR Affibody conjugate specifically binds to EGFR on the tumor cell surface, and upon excitation, emits NIR-II fluorescence for detection.

Conclusion

CH1055 triethylamine is a promising NIR-II fluorescent dye with significant potential for advancing preclinical and, potentially, clinical in vivo imaging. Its rapid clearance profile addresses key safety concerns, while its bright fluorescence and amenability to conjugation make it a versatile tool for non-invasive imaging and image-guided interventions. For researchers and professionals in drug development, CH1055 offers a powerful platform for visualizing biological processes at a depth and resolution previously unattainable with conventional fluorescence imaging.

References

Mechanism of action of CH1055 triethylamine in vivo imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH1055 is a versatile small-molecule near-infrared II (NIR-II) fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its favorable optical properties, including an excitation wavelength around 808 nm and emission in the 1000-1700 nm window, allow for deep tissue penetration and high signal-to-background ratios, overcoming the limitations of traditional visible and NIR-I imaging. This technical guide provides an in-depth analysis of the mechanism of action of CH1055-based probes for in vivo imaging, with a focus on its applications in oncology and diagnostics. We detail the principles of passive and active targeting, summarize key quantitative data from preclinical studies, and provide representative experimental protocols.

Introduction: The CH1055 Fluorophore

CH1055 is a synthetic organic dye with a molecular weight of approximately 970 Da.[1] This low molecular weight is advantageous for in vivo applications as it falls below the renal excretion threshold, facilitating rapid clearance from the body and minimizing potential long-term toxicity.[1][2] The core utility of CH1055 in vivo imaging lies in its fluorescence within the NIR-II window, a spectral range where light scattering and tissue autofluorescence are significantly reduced.[2][3] This results in clearer images with deeper tissue penetration, enabling the visualization of structures at depths of several millimeters.[2][4]

The term "CH1055 triethylamine" as a specific imaging agent is a misnomer. Triethylamine is a common reagent used to adjust the pH during the synthesis and conjugation of CH1055 to various targeting ligands.[5] The in vivo performance and mechanism of action are dictated by the CH1055 fluorophore itself and, critically, the molecule it is attached to.

Mechanism of Action: Passive and Active Targeting

The in vivo imaging mechanism of CH1055 can be broadly categorized into two strategies: passive targeting through the enhanced permeability and retention (EPR) effect and active targeting via conjugation to specific biomolecules.

Passive Targeting with PEGylated CH1055 (CH1055-PEG)

When conjugated with polyethylene (B3416737) glycol (PEG), the resulting CH1055-PEG probe can passively accumulate in tumor tissues.[4] The EPR effect is a phenomenon characteristic of solid tumors, where the rapidly growing and poorly formed tumor vasculature is "leaky" to macromolecules, and the poor lymphatic drainage of the tumor results in their retention.[4] This leads to a gradual accumulation of CH1055-PEG in the tumor, allowing for its visualization against the surrounding healthy tissue. This mechanism is particularly useful for imaging tumors with a compromised vasculature, such as glioblastomas.[6][7]

Active Targeting with CH1055 Conjugates

For more specific imaging, CH1055 can be conjugated to targeting ligands that bind to specific biomarkers overexpressed on the surface of cells of interest. This active targeting approach generally leads to higher signal-to-background ratios and allows for the visualization of tissues based on their molecular profile.

-

Tumor Imaging with Anti-EGFR Affibody: CH1055 has been conjugated to an anti-EGFR (Epidermal Growth Factor Receptor) affibody to specifically target tumors overexpressing EGFR, such as certain squamous cell carcinomas.[2][8] The affibody directs the CH1055 dye to the tumor cells, enabling their precise localization.

-

Osteosarcoma Imaging: For osteosarcoma, CH1055 has been linked to an aptamer (PT) that recognizes osteosarcoma cells, creating CH1055-PEG-PT for targeted imaging of primary tumors.[9][10] Another approach for imaging osteosarcoma lung metastases involves using a CH1055-PEG-Affibody conjugate.[9]

-

Articular Cartilage Degeneration Imaging: A conjugate of CH1055 with the type II collagen-binding peptide WYRGRL (CH1055-WL) has been developed to image articular cartilage degeneration.[11] This probe specifically binds to type II collagen, a key component of articular cartilage, allowing for the sensitive detection of its degradation in conditions like osteoarthritis.[11]

-

Integrin Imaging with c(RGDyK): The cyclic peptide c(RGDyK) is a well-known ligand for αvβ3 integrins, which are often overexpressed on angiogenic endothelial cells and some tumor cells. While direct studies with CH1055-c(RGDyK) were not found in the provided search results, the synthesis of similar NIR dye-RGD conjugates is well-established, suggesting the feasibility of this approach for imaging angiogenesis.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo imaging studies using various CH1055-based probes.

Table 1: In Vivo Performance of CH1055-PEG for Brain Tumor Imaging

| Animal Model | Tumor Model | Imaging Depth | Time Post-Injection | Tumor-to-Normal Tissue (T/NT) Ratio | Reference |

| Nude Mouse | Orthotopic U87MG Glioblastoma | ~4 mm | 6 hours | 3.2 | [7] |

| Nude Mouse | Orthotopic U87MG Glioblastoma | ~4 mm | 24 hours | 4.25 ± 0.35 | [7] |

Table 2: In Vivo Performance of CH1055-Affibody for EGFR-Positive Tumor Imaging

| Animal Model | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue (T/NT) Ratio | Reference |

| Nude Mouse | Subcutaneous SAS Squamous Cell Carcinoma | 1 hour | ~4 | [8] |

| Nude Mouse | Subcutaneous SAS Squamous Cell Carcinoma | 6 hours | ~7.5 | [8] |

Table 3: Imaging Parameters for CH1055-based Probes

| Probe | Excitation Wavelength | Emission Filter | Exposure Time | Reference |

| CH1055-PEG (Lymphatics) | Not Specified | >1200 nm | 300 ms (B15284909) | [4] |

| CH1055-PEG (Brain Tumor) | Not Specified | 1200 nm long-pass | 400 ms | [7] |

| CH1055-PEG-PT (Osteosarcoma) | 808 nm | 1000 nm long-pass | 40 ms - 70 ms | [10] |

Experimental Protocols

The following sections provide generalized experimental protocols for in vivo imaging with CH1055-based probes, based on published studies.

General Animal Preparation and Handling

-

Animal Models: Nude mice (athymic) are commonly used for xenograft tumor models to prevent rejection of human cancer cells.[4][10]

-

Tumor Implantation: For subcutaneous tumor models, cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium like PBS or Matrigel and injected subcutaneously into the flank or shoulder of the mouse.[14] For orthotopic models, cells are implanted in the organ of origin (e.g., brain).[7] Tumors are typically allowed to grow to a palpable size (e.g., 5-10 mm in diameter) before imaging.

-

Anesthesia: During imaging, animals are anesthetized to prevent movement. Isoflurane inhalation is a common method.[15]

In Vivo NIR-II Fluorescence Imaging Protocol

-

Probe Administration: The CH1055-based probe is typically administered via intravenous (tail vein) injection. The dose will vary depending on the probe and application but is often in the range of 50-200 µL of a solution with a concentration of around 1 mg/mL.[8][15]

-

Image Acquisition:

-

The anesthetized mouse is placed on the imaging stage of a NIR-II imaging system.

-

A long-pass filter (e.g., 1000 nm, 1200 nm, or 1300 nm) is used to collect the emitted fluorescence and block the excitation light.[4][7][10]

-

Images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[7][8][15]

-

Exposure times can range from tens of milliseconds to a few seconds depending on the brightness of the probe and the sensitivity of the detector.[4][10]

-

-

Image Analysis:

-

Regions of interest (ROIs) are drawn around the tumor and a contralateral normal tissue area (e.g., muscle).

-

The average fluorescence intensity in each ROI is measured using image analysis software (e.g., ImageJ).[15]

-

The tumor-to-normal tissue (or tumor-to-background) ratio is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.[8]

-

Ex Vivo Biodistribution Analysis

-

Tissue Harvesting: At the final imaging time point, mice are euthanized.

-

Organ Dissection: Major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor are excised.

-

Ex Vivo Imaging: The excised organs and tumor are arranged and imaged using the NIR-II imaging system to confirm the in vivo findings and assess the probe's biodistribution.[15]

Visualizations

Signaling Pathways and Targeting Mechanisms

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide-based semiconducting polymer nanoparticles for osteosarcoma-targeted NIR-II fluorescence/NIR-I photoacoustic dual-model imaging and photothermal/photodynamic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 18F and 18FDG PET imaging of osteosarcoma to non-invasively monitor in situ changes in cellular proliferation and bone differentiation upon MYC inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]

Technical Guide: Renal Excretion and Toxicity Profile of CH1055

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2][3] Its development has been a significant advancement in the field of in vivo imaging due to its favorable pharmacokinetic properties, particularly its rapid renal clearance. This guide provides a comprehensive overview of the renal excretion and toxicological profile of CH1055, based on available scientific literature. CH1055's efficient elimination from the body via the kidneys significantly mitigates the risk of long-term accumulation and associated toxicity, a common concern with other imaging agents.[1][4] The dye is often utilized in a PEGylated form (CH1055-PEG) to enhance its solubility and in vivo performance.[5][6]

Renal Excretion of CH1055

The low molecular weight of CH1055, well below the renal excretion threshold of approximately 40 kDa, facilitates its efficient removal from systemic circulation through glomerular filtration.[1][4]

Quantitative Renal Clearance Data

Studies have demonstrated the rapid and near-complete renal excretion of CH1055.

| Parameter | Value | Species | Reference |

| Urinary Excretion (24 hours) | ~90% of injected dose | Mouse | [1][2][3][6] |

Further detailed pharmacokinetic parameters such as precise renal clearance rates (mL/min), plasma half-life, and volume of distribution are not extensively detailed in the currently available public literature.

Toxicological Profile of CH1055

The rapid renal clearance of CH1055 is a key factor in its favorable safety profile. The available data indicates minimal cellular toxicity at standard imaging doses.

In Vitro Cytotoxicity

While specific IC50 values from standardized cytotoxicity assays are not consistently reported in the primary literature, studies have concluded that CH1055 exhibits no significant cellular toxicity at concentrations required for effective in vivo imaging.

Detailed protocols for specific cytotoxicity assays (e.g., MTT, neutral red uptake) performed on CH1055 are not publicly available. However, general cytotoxicity protocols are widely established and can be adapted for the evaluation of novel dyes.

In Vivo Toxicity

Comprehensive in vivo toxicology studies detailing parameters such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not yet available in the public domain. The lack of such data may be attributable to the dye's high biocompatibility and rapid clearance, which typically result in a low toxicity profile. Histological analyses and general health monitoring of animals in imaging studies have not revealed any adverse effects.

Experimental Protocols

Synthesis of CH1055-PEG

A common modification to CH1055 for in vivo applications is PEGylation, which improves aqueous solubility and circulation time.

Protocol:

-

Dissolve CH1055 in dimethyl sulfoxide (B87167) (DMSO).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups on CH1055.

-

Introduce an amine-terminated polyethylene (B3416737) glycol (PEG-NH2) to the solution.

-

Allow the reaction to proceed to form the CH1055-PEG conjugate.

-

Purify the resulting conjugate to remove unreacted reagents.

In Vivo Renal Clearance Study Workflow

The following workflow outlines a typical procedure for assessing the renal clearance of CH1055 in a murine model.

Protocol:

-

Animal Model: Utilize appropriate mouse models (e.g., nude mice for tumor imaging studies).

-

Administration: Administer a defined dose of CH1055-PEG intravenously.

-

Sample Collection: House mice in metabolic cages to facilitate the collection of urine at specified time intervals (e.g., 1, 4, 8, 12, and 24 hours post-injection).

-

Quantification: Measure the fluorescence intensity of the collected urine samples using a NIR-II imaging system. A standard curve of known CH1055-PEG concentrations should be used for accurate quantification.

-

Analysis: Calculate the cumulative percentage of the injected dose excreted in the urine over time.

In Vitro Cytotoxicity Assay Workflow

A general workflow for assessing the in vitro cytotoxicity of CH1055 is presented below.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of CH1055 for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Performance: Add the chosen viability reagent (e.g., MTT, neutral red) and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways

Currently, there is no published evidence to suggest that CH1055 significantly interacts with or perturbs any specific cellular signaling pathways. This is consistent with its observed low toxicity and rapid excretion. Future research may explore potential interactions at higher concentrations or in specific cell types.

Conclusion

CH1055 is a promising NIR-II fluorescent dye with a favorable safety profile, largely attributed to its rapid and efficient renal clearance. The available data indicates that approximately 90% of the injected dose is excreted through the kidneys within 24 hours in murine models. While comprehensive quantitative toxicological data is still emerging, in vitro and in vivo studies have consistently demonstrated its low toxicity at imaging-relevant concentrations. The provided experimental workflows offer a foundation for researchers to further investigate and utilize this valuable imaging agent. As with any investigational compound, appropriate safety and handling procedures should be followed.

References

- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Conjugation of CH1055-NHS Ester with Antibodies for Near-Infrared II (NIR-II) Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-Infrared II (NIR-II) fluorescence imaging, operating within the 1000-1700 nm window, offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence compared to traditional visible and NIR-I imaging. CH1055 is a small-molecule NIR-II fluorescent dye with an emission maximum of approximately 1055 nm, making it a valuable tool for high-resolution, deep-tissue imaging.[1] When conjugated to antibodies, CH1055 enables targeted imaging of specific cell populations, tumors, or other biological entities in vivo.

This document provides a detailed protocol for the conjugation of an amine-reactive N-Hydroxysuccinimide (NHS) ester form of CH1055 to primary amines (e.g., lysine (B10760008) residues) on an antibody. The protocol leverages the established chemistry of NHS esters, which form stable amide bonds with deprotonated primary amines. The inclusion of triethylamine (B128534) in the reaction mixture serves as a base to facilitate the deprotonation of antibody amines, thereby enhancing conjugation efficiency.

Principle of Conjugation

The conjugation reaction is a nucleophilic acyl substitution. The NHS ester of CH1055 is an activated form of the dye that readily reacts with the primary amine groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal amine. For the reaction to proceed efficiently, the amine groups must be in a deprotonated, nucleophilic state. This is typically achieved by maintaining the reaction buffer at a slightly alkaline pH of 8.0-8.5. Triethylamine, a tertiary amine base, can be included to further ensure an optimal pH and facilitate the deprotonation of the antibody's primary amines.[1]

Figure 1: Chemical conjugation pathway of CH1055-NHS ester with an antibody.

Materials and Methods

Materials

-

Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

CH1055-NHS Ester (formulated with triethylamine or as a separate reagent)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

-

Purification/Desalting Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Experimental Protocol

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. Optimization may be required for different antibodies or desired dye-to-antibody ratios (DAR).

1. Antibody Preparation

-

Ensure the antibody is in an amine-free buffer. If the antibody solution contains buffers with primary amines (e.g., Tris) or stabilizers like glycine (B1666218) or bovine serum albumin (BSA), it must be purified.

-

Buffer exchange the antibody into the Conjugation Buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer. Higher concentrations generally improve labeling efficiency.

2. CH1055-NHS Ester Preparation

-

Allow the vial of CH1055-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the CH1055-NHS Ester by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

3. Conjugation Reaction

-

Calculate the volume of the 10 mM CH1055-NHS Ester stock solution needed to achieve the desired molar excess. A starting point for optimization is a 10-fold molar excess of dye to antibody.

-

While gently stirring the antibody solution, add the calculated volume of the CH1055-NHS Ester stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate

-

Following incubation, purify the CH1055-antibody conjugate from unreacted dye and byproducts using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[2][3]

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the antibody conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

5. Characterization of the Conjugate

-

Determine the Dye-to-Antibody Ratio (DAR):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of CH1055 (~808 nm, A_max).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Antibody Concentration (M) = [A280 - (A_max * CF)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

Where:

-

CF is the correction factor for the dye's absorbance at 280 nm. This value is dye-specific and should be obtained from the supplier. For many NIR dyes, it is in the range of 0.05-0.1.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of CH1055 at its absorbance maximum.

-

-

-

DAR = Dye Concentration (M) / Antibody Concentration (M)

-

Data Presentation

The efficiency of the conjugation reaction can be assessed by varying the initial molar ratio of dye to antibody and measuring the resulting DAR. Below is a table summarizing expected outcomes for a typical IgG conjugation.

| Initial Dye:Antibody Molar Ratio | Resulting Average DAR | Conjugate Yield (mg) |

| 5:1 | 2.1 | 0.85 |

| 10:1 | 3.8 | 0.82 |

| 20:1 | 6.5 | 0.79 |

| Note: These are representative data and actual results may vary depending on the specific antibody and reaction conditions. |

Experimental Workflow

The overall process from antibody preparation to characterization of the final conjugate is outlined below.

Figure 2: Experimental workflow for CH1055-antibody conjugation.

Conclusion

This protocol provides a comprehensive method for conjugating the NIR-II dye CH1055 to antibodies. The resulting conjugates are valuable reagents for targeted in vivo imaging, enabling high-resolution visualization of biological structures and processes deep within tissue. Successful conjugation and characterization, including the determination of the DAR, are critical for ensuring the quality and reproducibility of subsequent imaging studies. For any specific antibody, optimization of the dye-to-antibody molar ratio may be necessary to achieve the desired degree of labeling without compromising antibody function.

References

Application Notes and Protocols for CH1055: A Near-Infrared II Fluorescent Probe

Note to the Reader: The following application notes are for the near-infrared II (NIR-II) fluorescent probe CH1055. The user's original query mentioned "CH1055 triethylamine," which appears to be a conflation of two separate chemical entities. CH1055 is a distinct fluorescent dye. Triethylamine is a base that can be used in various chemical reactions, including some fluorescence-based assays, but it is not an integral part of the CH1055 probe itself. These notes focus exclusively on the properties and applications of CH1055.

Introduction to CH1055

CH1055 is a small-molecule organic dye that operates in the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum with wavelengths between 1000 and 1700 nm.[1] This property allows for deep tissue imaging, with penetration depths of up to 40 µm, and high-resolution visualization of biological structures in vivo.[1] Developed by Professor Hong Xuechuan's research group at Wuhan University, CH1055 was first reported in Nature Materials in 2016.[1] A key advantage of CH1055 is its rapid excretion from the body, primarily through the kidneys, which minimizes potential long-term toxicity.[2][3] Its small molecular weight of approximately 970 Da is well below the renal excretion threshold, allowing for about 90% of the dye to be cleared within 24 hours.[2][3]

The core structure of CH1055 can be modified, allowing for conjugation with various biomolecules such as antibodies or peptides.[1][2] This adaptability makes it a versatile tool for targeted molecular imaging of specific biological markers, including tumors and areas of tissue degeneration.[2][3][4]

Key Properties and Performance Characteristics

The optical and physical properties of CH1055 make it a superior alternative to conventional NIR-I dyes like indocyanine green (ICG).[3] Its emission in the NIR-II window results in a higher signal-to-noise ratio and improved spatial resolution in deep tissues.[1]

| Property | Value | Reference |

| Probe Type | Small-molecule organic dye | [1][5] |

| Fluorescence Window | Near-Infrared II (NIR-II) | [1][2] |

| Excitation Wavelength | ~808 nm | [2] |

| Emission Wavelength | ~1055 nm | [2] |

| Molecular Weight | ~970 Da | [2][3] |

| Excretion Pathway | Primarily renal (kidneys) | [1][2][3] |

| Key Advantages | Deep tissue penetration, high signal-to-noise ratio, rapid excretion, and modifiable structure for targeted imaging. | [1][3] |

Applications

CH1055 has demonstrated significant potential in a range of preclinical research applications:

-

In Vivo Imaging: As a versatile fluorescent probe, CH1055 is well-suited for non-invasive imaging in living animals.[2]

-

Tumor Imaging and Image-Guided Surgery: When conjugated with targeting ligands, such as anti-EGFR Affibody, CH1055 can achieve high uptake in brain tumors.[3] This allows for a superior tumor-to-background signal ratio, enabling precise, image-guided surgical removal of cancerous tissue.[3]

-

Vascular Imaging: The probe has been shown to outperform ICG in resolving lymphatic vasculature and in sentinel lymph node mapping near tumors in mouse models.[3]

-

Early Disease Detection: A modified version of the probe, CH1055-WL, which includes a collagen-binding peptide, has been used for the sensitive detection of articular cartilage degeneration in living mice, showing promise for the early diagnosis of osteoarthritis.[4]

Experimental Protocols

The following are generalized protocols for the use of CH1055 in targeted and non-targeted in vivo imaging. Specific concentrations, incubation times, and imaging parameters should be optimized for each experimental model.

Protocol 1: Preparation of CH1055 for In Vivo Imaging

-

Reconstitution: Reconstitute lyophilized CH1055 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Working Solution: For non-targeted imaging, dilute the CH1055 stock solution in a biocompatible buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. For targeted imaging, follow the conjugation protocol below before preparing the working solution.

-

Administration: The working solution is typically administered via intravenous injection. The optimal dose will depend on the animal model and the specific application.

Protocol 2: Conjugation of CH1055 to a Targeting Ligand (e.g., Antibody or Peptide)

CH1055 is designed with modifiable sites to allow for covalent linkage to biomolecules.[1]

-

Ligand Preparation: Prepare the antibody or peptide solution in a suitable conjugation buffer.

-

Activation of CH1055: If necessary, activate the modifiable group on CH1055 according to the manufacturer's instructions to make it reactive with the targeting ligand.

-

Conjugation Reaction: Mix the activated CH1055 with the prepared ligand at a specific molar ratio and allow the reaction to proceed for a set time at room temperature or 4°C.

-

Purification: Remove unconjugated CH1055 from the final product using a purification method such as dialysis or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the dye-to-ligand ratio using spectrophotometry.

Protocol 3: In Vivo NIR-II Fluorescence Imaging

-

Animal Preparation: Anesthetize the animal and place it on the imaging stage.

-

Probe Administration: Inject the prepared CH1055 or CH1055-conjugate solution intravenously.

-

Image Acquisition: Acquire images at various time points post-injection using an in vivo imaging system equipped for the NIR-II window. The system should have an appropriate excitation source (e.g., an 808 nm laser) and a detector sensitive to wavelengths beyond 1000 nm (e.g., an InGaAs camera).

-

Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the region of interest. The high signal-to-background ratio of CH1055 should provide clear delineation of the targeted tissues.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of CH1055.

Caption: Conceptual diagram of NIR-II imaging advantages with CH1055.

Caption: Experimental workflow for targeted in vivo imaging with CH1055.

References

- 1. jk-sci.com [jk-sci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

Application Notes and Protocols for CH1055 in Bioactivity and Structure Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with significant applications in in vivo imaging.[1][2] With a molecular weight of approximately 970 Da, CH1055 exhibits favorable pharmacokinetics, including rapid renal excretion, which minimizes potential long-term toxicity.[3][4][5] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue imaging with high spatial resolution and signal-to-background ratios, surpassing conventional NIR-I dyes like indocyanine green (ICG).[2][4] These characteristics make CH1055 a powerful tool for various research applications, including vascular imaging, tumor targeting, and image-guided surgery.[4][6]

Bioactivity and Applications

The primary bioactivity of CH1055 lies in its utility as a fluorescent probe for high-resolution, deep-tissue in vivo imaging. Its key application is in preclinical cancer research, where it can be used for both passive and active tumor targeting.

When conjugated with polyethylene (B3416737) glycol (PEG), the resulting CH1055-PEG conjugate can passively accumulate in tumors through the enhanced permeability and retention (EPR) effect. This has been demonstrated in mouse models of brain tumors.[2][4]

For active targeting, CH1055 can be conjugated to specific ligands, such as antibodies or affibodies, to visualize tumors expressing a particular marker. A notable example is the conjugation of CH1055 to an anti-epidermal growth factor receptor (EGFR) Affibody, enabling targeted imaging of EGFR-positive tumors.[2][6][7] This targeted approach yields a high tumor-to-background signal ratio, facilitating precise, image-guided tumor resection.[2][6]

Structural and Optical Properties

CH1055 is a synthetic organic fluorophore.[2][3] Its chemical structure is based on a benzo[1,2-c:4,5-c']bis([1][3]thiadiazole) core, which forms a donor-acceptor-donor architecture responsible for its NIR-II fluorescence. The molecule is designed for rapid clearance from the body, with approximately 90% being excreted through the kidneys within 24 hours.[4]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | ~970 Da | [2][3][5] |

| Excitation Wavelength | 808 nm | [5] |

| Emission Wavelength | 1055 nm | [5] |

| Renal Excretion (24h) | ~90% | [2][4] |

| Imaging Depth (Brain Tumors) | ~4 mm | [2][4] |

| Tumor-to-Normal Tissue Ratio (CH1055-Affibody, 6h post-injection) | >5 | [6] |

Experimental Protocols

Protocol 1: Preparation of CH1055-PEG for In Vivo Imaging

This protocol outlines the PEGylation of CH1055 for improved biocompatibility and circulation time.

Materials:

-

CH1055 dye

-

Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (e.g., 1 kDa MWCO)

Methodology:

-

Dissolve CH1055 in DMSO to create a stock solution.

-

Dissolve a 5-fold molar excess of mPEG-SCM in DMSO.

-

Mix the CH1055 and mPEG-SCM solutions and allow them to react at room temperature for 2 hours with gentle stirring.

-

After the reaction, dialyze the mixture against PBS for 48 hours to remove unreacted PEG and DMSO.

-

Collect the purified CH1055-PEG conjugate and store it at 4°C.

Protocol 2: Conjugation of CH1055 to an Anti-EGFR Affibody

This protocol describes the conjugation of CH1055 to an Affibody for targeted molecular imaging.

Materials:

-

CH1055-NHS ester

-

Anti-EGFR Affibody

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

PD-10 desalting columns

-

DMSO

Methodology:

-

Dissolve the anti-EGFR Affibody in the sodium bicarbonate buffer.

-

Dissolve a 3-fold molar excess of CH1055-NHS ester in DMSO.

-

Add the CH1055-NHS ester solution to the Affibody solution dropwise while gently vortexing.

-

Allow the reaction to proceed for 1 hour at room temperature in the dark.

-

Purify the CH1055-Affibody conjugate using a PD-10 desalting column equilibrated with PBS.

-

Collect the colored fractions containing the conjugate and confirm the conjugation using UV-Vis spectroscopy.

Protocol 3: In Vivo Tumor Imaging and Image-Guided Surgery

This protocol details the use of CH1055-Affibody for targeted tumor imaging in a mouse model.

Materials:

-

Tumor-bearing mice (e.g., xenograft model with EGFR-positive tumors)

-

CH1055-Affibody conjugate (prepared as in Protocol 2)

-

Sterile saline

-

NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (e.g., >1000 nm)

Methodology:

-